molecular formula C21H36O3P- B14576501 Ethyl [(4-dodecylphenyl)methyl]phosphonate CAS No. 61470-38-0

Ethyl [(4-dodecylphenyl)methyl]phosphonate

Cat. No.: B14576501
CAS No.: 61470-38-0
M. Wt: 367.5 g/mol
InChI Key: AFELESOBKNUQGM-UHFFFAOYSA-M
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Description

Ethyl [(4-dodecylphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an ethyl ester and a 4-dodecylphenylmethyl moiety. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-dodecylphenyl)methyl]phosphonate typically involves the reaction of 4-dodecylbenzyl chloride with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride is replaced by the phosphonate group. The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a base like triethylamine or sodium hydride to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or copper complexes, can enhance the reaction efficiency and selectivity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-dodecylphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl [(4-dodecylphenyl)methyl]phosphonate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of ethyl [(4-dodecylphenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding or by forming stable complexes with the enzyme’s active site. Additionally, the long dodecyl chain can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially disrupting membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-methylbenzylphosphonate
  • Phenylphosphonates
  • Aminophosphonates

Uniqueness

Ethyl [(4-dodecylphenyl)methyl]phosphonate is unique due to its long dodecyl chain, which imparts distinct physicochemical properties, such as increased hydrophobicity and enhanced membrane interaction. This structural feature differentiates it from other phosphonates, making it particularly useful in applications requiring amphiphilic properties .

Properties

CAS No.

61470-38-0

Molecular Formula

C21H36O3P-

Molecular Weight

367.5 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-ethoxyphosphinate

InChI

InChI=1S/C21H37O3P/c1-3-5-6-7-8-9-10-11-12-13-14-20-15-17-21(18-16-20)19-25(22,23)24-4-2/h15-18H,3-14,19H2,1-2H3,(H,22,23)/p-1

InChI Key

AFELESOBKNUQGM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CP(=O)([O-])OCC

Origin of Product

United States

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